(2,4-dimethoxy-3-methylphenyl)boronic acid
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Overview
Description
(2,4-Dimethoxy-3-methylphenyl)boronic acid is a boronic acid derivative characterized by the presence of two methoxy groups and one methyl group on the phenyl ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting phenylboronic acid with dimethyl sulfate under basic conditions.
Suzuki-Miyaura Coupling: This method involves the reaction of this compound with aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between this compound and aryl halides.
Oxidation: The compound can undergo oxidation to form the corresponding phenol derivative.
Substitution Reactions: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., sodium carbonate), and solvents (e.g., toluene).
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride.
Substitution Reactions: Nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: (2,4-Dimethoxy-3-methylphenol).
Substitution Reactions: Nitro derivatives and halogenated compounds.
Scientific Research Applications
(2,4-Dimethoxy-3-methylphenyl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and drug candidates.
Industry: It is employed in the production of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the synthesis of biologically active compounds.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks methoxy and methyl groups.
3-Methylphenylboronic Acid: Lacks methoxy groups.
2,4-Dimethoxyphenylboronic Acid: Lacks the methyl group.
Uniqueness: (2,4-Dimethoxy-3-methylphenyl)boronic acid is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and stability. This combination of substituents makes it particularly useful in specific cross-coupling reactions and other synthetic applications.
Biological Activity
(2,4-Dimethoxy-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, but their biological properties are increasingly being explored. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound this compound features two methoxy groups and a methyl group on a phenyl ring. The presence of these substituents can significantly influence the compound's biological properties, including its ability to interact with various biological targets.
Overview
Research indicates that boronic acids exhibit promising anticancer activity. Studies have shown that various boronic acid derivatives can inhibit cancer cell proliferation and induce apoptosis.
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of boronic compounds, including this compound, it was observed that certain derivatives reduced the viability of prostate cancer cells significantly while maintaining the viability of healthy cells. Specifically, concentrations of 5 µM resulted in a decrease in cancer cell viability to 33% compared to 71% for healthy cells .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of endoplasmic reticulum (ER) stress and apoptosis through pathways such as PARP cleavage and caspase activation. For instance, compounds similar to this compound have been shown to activate apoptotic pathways in various cancer cell lines .
Overview
Boronic acids have also demonstrated antimicrobial properties against various pathogens.
Findings
- Inhibition Zones : In antimicrobial studies involving several boronic compounds, including those with similar structures to this compound, inhibition zones ranging from 7 mm to 13 mm were recorded against bacteria such as Staphylococcus aureus and fungi like Candida albicans. .
- Mechanism : The antimicrobial action is believed to be linked to the ability of boronic acids to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth.
Overview
Antioxidant properties are crucial for combating oxidative stress-related diseases.
Research Findings
Studies have evaluated the antioxidant capabilities of boronic acids using methods like DPPH and ABTS assays. Compounds similar to this compound exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol .
Comparative Data Table
Properties
CAS No. |
750586-15-3 |
---|---|
Molecular Formula |
C9H13BO4 |
Molecular Weight |
196.01 g/mol |
IUPAC Name |
(2,4-dimethoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5,11-12H,1-3H3 |
InChI Key |
GANVGNZHKDWRKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C)OC)(O)O |
Purity |
95 |
Origin of Product |
United States |
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